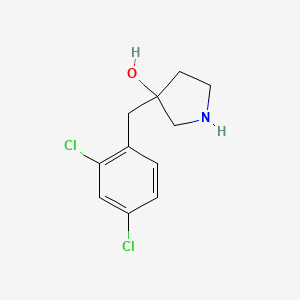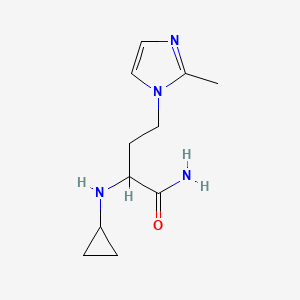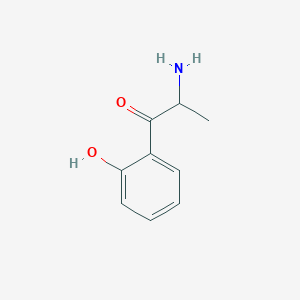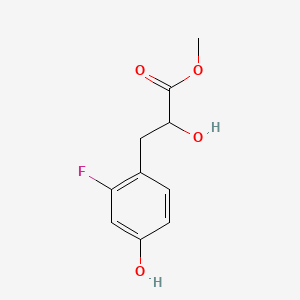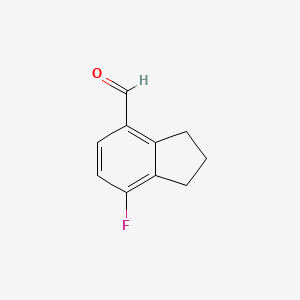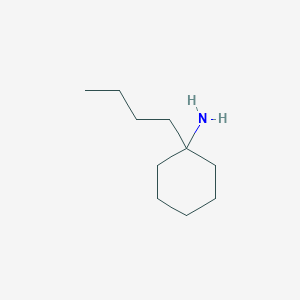
1-Butylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylcyclohexanamine is an organic compound with the molecular formula C10H21N. It belongs to the class of amines, specifically cyclohexylamines, and is characterized by a cyclohexane ring bonded to a butyl group and an amine group. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butylcyclohexanamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Butyl Halide} \rightarrow \text{this compound} ]
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of aniline derivatives in the presence of a catalyst. This method involves the complete hydrogenation of aniline using cobalt or nickel-based catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1-Butylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamines.
Aplicaciones Científicas De Investigación
1-Butylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Butylcyclohexanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar structure but lacks the butyl group.
N-tert-Butylcyclohexylamine: Contains a tert-butyl group instead of a butyl group.
Hexahydroaniline: Another name for cyclohexylamine.
Uniqueness
1-Butylcyclohexanamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with other molecules .
Propiedades
Número CAS |
2626-61-1 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1-butylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-2-3-7-10(11)8-5-4-6-9-10/h2-9,11H2,1H3 |
Clave InChI |
CSIHCNBILSMNEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



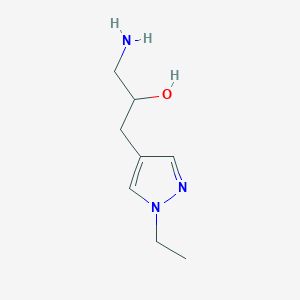
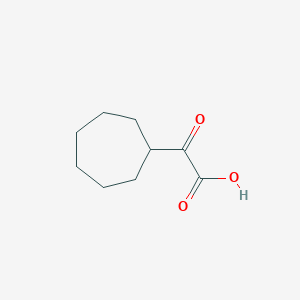
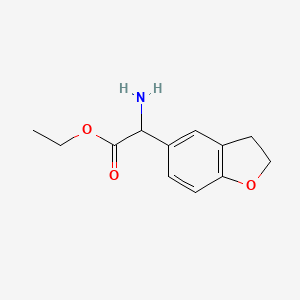
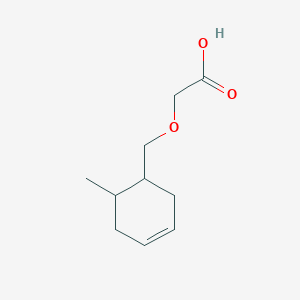
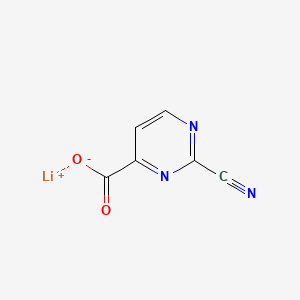

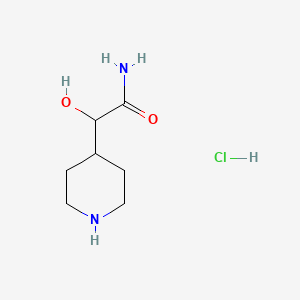
![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)
